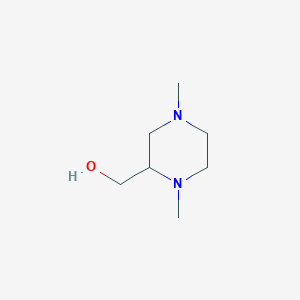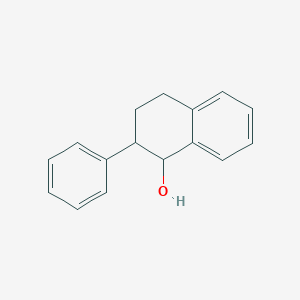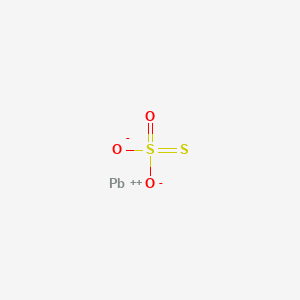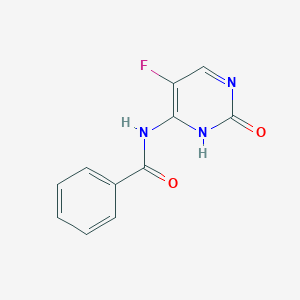
Trichloro(pentamethylcyclopentadienyl)titanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(pentamethylcyclopentadienyl)titanium(IV): is an organometallic compound with the chemical formula C10H15Cl3Ti . It is a red crystalline solid that is highly insoluble in water and thermally stable. This compound is commonly used as a catalyst in various chemical reactions, particularly in the field of organic synthesis .
Wirkmechanismus
Target of Action
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
As a catalyst, Trichloro(pentamethylcyclopentadienyl)titanium(IV) facilitates chemical reactions by lowering the activation energy required for the reaction to occur . It interacts with the reactant molecules, forming temporary bonds that allow the reactants to come together and react more easily .
Biochemical Pathways
Trichloro(pentamethylcyclopentadienyl)titanium(IV) is involved in various organic synthesis reactions, including alkene polymerization , alkene cyclization , and alkene insertion reactions . The compound’s action affects these pathways by accelerating the reactions and increasing their efficiency .
Pharmacokinetics
It’s important to note that this compound is sensitive to moisture and reacts with water, producing toxic hydrogen chloride gas .
Result of Action
The primary result of Trichloro(pentamethylcyclopentadienyl)titanium(IV)'s action is the facilitation of chemical reactions. By acting as a catalyst, it enables reactions to proceed at a faster rate or under milder conditions than would be possible without its presence .
Action Environment
The efficacy and stability of Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be influenced by environmental factors. For instance, it should be stored and handled away from air and moisture, as it reacts with water to produce toxic hydrogen chloride gas . Proper protective equipment, including chemical-resistant gloves and eye protection, should be used when handling this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) can be synthesized by reacting pentamethylcyclopentadienyl sodium with titanium tetrachloride. The reaction typically occurs in an inert atmosphere to prevent moisture and oxygen from interfering with the process. The product is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of trichloro(pentamethylcyclopentadienyl)titanium(IV) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is often produced in bulk for use as a catalyst in various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(pentamethylcyclopentadienyl)titanium(IV) undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chlorine atoms are replaced by other ligands.
Oxidation-Reduction Reactions: The titanium center can undergo redox reactions, changing its oxidation state.
Polymerization Reactions: It acts as a catalyst in the polymerization of olefins
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in an inert atmosphere.
Oxidation-Reduction Reactions: Reagents such as hydrogen or oxygen can be used under controlled conditions.
Polymerization Reactions: Olefins are polymerized in the presence of trichloro(pentamethylcyclopentadienyl)titanium(IV) under specific temperature and pressure conditions
Major Products:
Substitution Reactions: The major products are substituted trichloro(pentamethylcyclopentadienyl)titanium(IV) derivatives.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include various titanium complexes.
Polymerization Reactions: The major products are polymers such as polyethylene or polypropylene
Wissenschaftliche Forschungsanwendungen
Chemistry: Trichloro(pentamethylcyclopentadienyl)titanium(IV) is widely used as a catalyst in organic synthesis, particularly in the polymerization of olefins and the synthesis of complex organic molecules .
Biology and Medicine:
Industry: In industrial applications, this compound is used as a catalyst in the production of polymers, coatings, and other materials. Its stability and reactivity make it valuable in various manufacturing processes .
Vergleich Mit ähnlichen Verbindungen
- Cyclopentadienyltitanium(IV) trichloride
- Bis(cyclopentadienyl)titanium(IV) dichloride
- Pentamethylcyclopentadienylzirconium(IV) trichloride
Uniqueness: Trichloro(pentamethylcyclopentadienyl)titanium(IV) is unique due to the presence of the pentamethylcyclopentadienyl ligand, which provides enhanced stability and reactivity compared to its non-methylated counterparts. This makes it particularly effective as a catalyst in various chemical reactions .
Eigenschaften
CAS-Nummer |
12129-06-5 |
|---|---|
Molekularformel |
C10H20Cl3Ti |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
1,2,3,4,5-pentamethylcyclopentane;trichlorotitanium |
InChI |
InChI=1S/C10H20.3ClH.Ti/c1-6-7(2)9(4)10(5)8(6)3;;;;/h6-10H,1-5H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
OWKYSKHJGRHJCM-UHFFFAOYSA-K |
SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.Cl[Ti](Cl)Cl |
Kanonische SMILES |
CC1C(C(C(C1C)C)C)C.Cl[Ti](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















